molecular formula C6H10ClN3O3 B1440855 Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride CAS No. 652158-84-4

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

Cat. No. B1440855
M. Wt: 207.61 g/mol
InChI Key: VCDNOQLFRYWBBY-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride” is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The presence of an ethyl ester (-COOC2H5) and an aminomethyl (-NH2CH2-) group suggests potential reactivity at these sites.


Molecular Structure Analysis

The molecular structure of this compound would likely show the oxadiazole ring as the central feature, with the ethyl ester and aminomethyl groups attached at the 2- and 5-positions, respectively . The hydrochloride indicates the presence of a hydrochloric acid moiety, which could suggest that the compound exists as a salt in its solid state .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring and the functional groups attached to it. The aminomethyl group could act as a nucleophile in reactions, while the ethyl ester could undergo hydrolysis or other reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar aminomethyl and ethyl ester groups could influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Antiviral Applications

1,3,4-oxadiazole derivatives have been explored for their antimicrobial properties. For instance, certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones have shown significant in vitro activity against strains of Gram-positive and Gram-negative bacteria, as well as antiviral activity against HIV-1. This demonstrates the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial and antiviral agents (El-Emam et al., 2004).

Medicinal Chemistry Building Blocks

1,3,4-oxadiazole derivatives serve as versatile building blocks in medicinal chemistry for the synthesis of biologically relevant molecules. Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, for example, has been used to create a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds, underscoring their utility in drug discovery and development processes (Jakopin, 2018).

Synthesis of Hybrid Molecules

Hybrid molecules incorporating 1,3,4-oxadiazole units have been synthesized for evaluating their biological activities. Such endeavors aim to explore the synergistic effects of combining different pharmacophores to enhance therapeutic efficacy. An example includes the creation of molecules containing penicillanic or cephalosporanic acid moieties alongside 1,3,4-oxadiazole, showing good to moderate antimicrobial activity, which highlights the compound's potential in antibiotic development (Başoğlu et al., 2013).

Antioxidant Activity

The antioxidant properties of 1,3,4-oxadiazole derivatives have also been investigated, reflecting the ongoing search for new antioxidant agents that can mitigate oxidative stress-related diseases. For example, some derivatives have been synthesized and evaluated for their antioxidant activities, providing valuable insights into the design of novel antioxidants (George et al., 2010).

Future Directions

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-9-8-4(3-7)12-5;/h2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDNOQLFRYWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719284
Record name Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

CAS RN

652158-84-4
Record name Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
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Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
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Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
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Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

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